molecular formula C22H16N6O4 B11550616 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11550616
M. Wt: 428.4 g/mol
InChI Key: AXBQXMWYABZTHB-OEAKJJBVSA-N
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Description

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions. The specific reaction involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of both the nitro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16N6O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H16N6O4/c29-19-12-11-18(28(31)32)13-16(19)14-23-25-22(30)20-24-21(15-7-3-1-4-8-15)27(26-20)17-9-5-2-6-10-17/h1-14,29H,(H,25,30)/b23-14+

InChI Key

AXBQXMWYABZTHB-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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